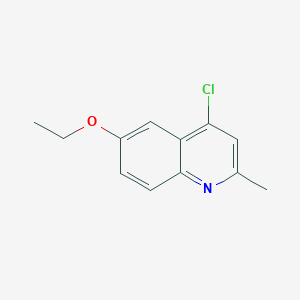

4-Chloro-6-ethoxy-2-methylquinoline

説明

Significance of Substituted Quinolines as Privileged Scaffolds

Substituted quinolines are widely recognized as "privileged scaffolds" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. The synthetic accessibility and the ability to introduce a wide range of substituents at various positions on the quinoline (B57606) ring allow for the fine-tuning of the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability has led to the development of numerous quinoline-based drugs with a broad spectrum of biological activities.

Overview of Quinoline Synthetic Methodologies Relevant to 4-Chloro-6-ethoxy-2-methylquinoline

The construction of the quinoline ring system can be achieved through several classic named reactions, many of which were developed in the late 19th century. These methods typically involve the condensation and cyclization of anilines with other suitable reagents. For a compound like this compound, with substituents on both the benzene (B151609) and pyridine (B92270) rings, several synthetic strategies are plausible.

A likely synthetic precursor to this compound is 6-ethoxy-2-methylquinolin-4-ol (B94252). sigmaaldrich.com This intermediate can then be chlorinated to yield the final product. The synthesis of the quinolinol intermediate itself can be approached through methods such as the Conrad-Limpach synthesis.

The Conrad-Limpach Synthesis: This method involves the condensation of an aniline (B41778) with a β-ketoester to form a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgsynarchive.com The reaction proceeds in two main steps: the initial formation of a Schiff base (an enamine) from the aniline and the β-ketoester, followed by a high-temperature cyclization to form the quinolone ring. wikipedia.orgsynarchive.com For the synthesis of 6-ethoxy-2-methylquinolin-4-ol, the starting materials would be p-phenetidine (B124905) (4-ethoxyaniline) and ethyl acetoacetate (B1235776). The subsequent chlorination of the resulting quinolinol, likely using a reagent such as phosphorus oxychloride (POCl₃), would introduce the chlorine atom at the 4-position. google.com A similar multi-step synthesis involving cyclization, nitrification, and chlorination has been reported for the analogous compound 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starting from 4-methoxyaniline. atlantis-press.comatlantis-press.com

Other Relevant Syntheses:

The Combes Quinoline Synthesis: This reaction utilizes an aniline and a β-diketone under acidic conditions to form a substituted quinoline. jptcp.com

The Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often prepared in situ, in the presence of an acid catalyst. jptcp.com

The Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. jptcp.com

While these methods are fundamental to quinoline synthesis, the Conrad-Limpach approach followed by chlorination represents a direct and logical pathway to this compound.

Chemical and Physical Properties of this compound

Based on available data, the key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 66735-22-6 |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| Appearance | Solid |

| Boiling Point | 323.4°C at 760 mmHg |

| Density | 1.194 g/cm³ |

| Flash Point | 149.4°C |

| InChI Key | MCHJXEBEWPNTSQ-UHFFFAOYSA-N |

| SMILES String | CCOc1ccc2nc(C)cc(Cl)c2c1 |

Table 1: Physicochemical Properties of this compound. Data sourced from. sigmaaldrich.comuni.lu

Detailed Research Findings

Furthermore, the precursor, 6-ethoxy-2-methylquinolin-4-ol, is commercially available, suggesting that the initial Conrad-Limpach condensation is a known and practiced procedure. sigmaaldrich.com The subsequent chlorination is a standard transformation in heterocyclic chemistry.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-6-ethoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHJXEBEWPNTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C(N=C2C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497032 | |

| Record name | 4-Chloro-6-ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-22-6 | |

| Record name | 4-Chloro-6-ethoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66735-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Ethoxy 2 Methylquinoline

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The formation of the fundamental quinoline structure is a cornerstone of this synthesis. Various classical methods, often named after their discoverers, have been refined over the years to provide access to a wide array of quinoline derivatives.

Condensation Reactions for 2-Methylquinoline Formation

The introduction of the 2-methyl group is a defining feature of the target molecule's quinoline core. Two prominent historical syntheses are particularly relevant for this purpose: the Doebner-von Miller and the Combes reactions.

The Doebner-von Miller reaction is a versatile method that typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. researchgate.net For the synthesis of 2-methylquinolines, crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) or its precursors are often used. youtube.com The reaction is generally catalyzed by strong acids like hydrochloric acid or Lewis acids. researchgate.net A significant drawback of the original method was the acid-catalyzed polymerization of the unsaturated carbonyl compound, leading to lower yields. sigmaaldrich.com To circumvent this, biphasic reaction conditions have been developed to sequester the carbonyl compound in an organic phase, thereby minimizing polymerization and improving product yields. sigmaaldrich.com

The Combes quinoline synthesis provides another robust route to substituted quinolines. nih.gov This method involves the condensation of an aniline with a β-diketone under acidic conditions. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the quinoline ring. nih.gov The choice of aniline and β-diketone dictates the substitution pattern of the final product. For a 2-methylquinoline, an appropriate β-diketone would be required.

A comparison of these classical condensation reactions is presented below:

| Reaction Name | Key Reactants | Catalyst/Conditions | Primary Product Type |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (Brønsted or Lewis) | 2- and/or 4-substituted quinolines |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinolines |

Cyclization Strategies in Quinoline Synthesis

Beyond direct condensation methods, various cyclization strategies are employed to construct the quinoline ring system. These often involve the formation of one of the rings onto a pre-existing benzene (B151609) or pyridine (B92270) derivative.

The Conrad-Limpach-Knorr synthesis is a classical method that involves the reaction of anilines with β-ketoesters. researchgate.netcommonorganicchemistry.com This reaction can yield either 4-hydroxyquinolines or 2-quinolones depending on the reaction temperature. researchgate.net At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline (B1666331). orgsyn.org This 4-hydroxy intermediate is crucial for the subsequent introduction of the chloro group at the 4-position.

More contemporary approaches to quinoline synthesis involve metal-catalyzed cyclization reactions, which often offer milder conditions and greater functional group tolerance. masterorganicchemistry.com For instance, copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters has been developed. masterorganicchemistry.com Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) also provides a pathway to functionalized quinolines. francis-press.com

Precursor Synthesis and Functional Group Transformations Leading to 4-Chloro-6-ethoxy-2-methylquinoline

With the quinoline core established, the synthesis proceeds through a series of functional group transformations to arrive at the final target molecule.

Synthesis of 4-chloro-2-methylquinolin-6-ol (B5718088)

A key intermediate in this synthesis is 4-chloro-2-methylquinolin-6-ol. This compound is typically prepared from a methoxy-substituted precursor.

A plausible route to a precursor for this intermediate, 6-methoxy-2-methylquinolin-4-ol, involves the cyclization of 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures. atlantis-press.com The resulting 4-hydroxyquinoline can then be chlorinated at the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This yields 4-chloro-6-methoxy-2-methylquinoline.

The conversion of the 6-methoxy group to a 6-hydroxy group is achieved through a demethylation reaction. The presence of the electron-withdrawing chloro group and the quinoline ring can influence the choice of demethylating agent. A common and effective reagent for the cleavage of aryl methyl ethers, especially those that are electron-deficient, is boron tribromide (BBr₃). nih.govcommonorganicchemistry.comorgsyn.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures, followed by quenching to hydrolyze the boron intermediate and reveal the phenol. commonorganicchemistry.com

| Reagent | Conditions | Substrate Scope |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), low temperature | Effective for a wide range of aryl methyl ethers, including electron-deficient systems |

Alkylation Reactions for 6-Ethoxy Introduction

The final step in the synthesis of this compound is the introduction of the ethoxy group at the 6-position. This is typically accomplished through a Williamson ether synthesis. wikipedia.org This classic and widely used method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org

In this specific case, the 4-chloro-2-methylquinolin-6-ol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, via an SN2 reaction to form the desired ether, this compound. masterorganicchemistry.comwikipedia.org The choice of a primary alkyl halide is crucial to favor substitution over elimination. wikipedia.org

| Reaction | Reactants | Base | Alkylating Agent | Mechanism |

| Williamson Ether Synthesis | 4-chloro-2-methylquinolin-6-ol | NaH, K₂CO₃, etc. | Ethyl iodide, Ethyl bromide | SN2 |

Reaction of 4-chloro-2-methylquinolin-6-ol with Bromoethane (B45996)

The synthesis of the target compound is achieved through a Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific case, the phenolic hydroxyl group of 4-chloro-2-methylquinolin-6-ol acts as the nucleophile precursor, while bromoethane serves as the electrophilic ethylating agent.

The reaction proceeds as the phenoxide ion, generated in situ, attacks the electrophilic carbon atom of bromoethane. This results in the formation of an ether bond, yielding this compound, and a bromide salt as a byproduct.

Reaction Conditions and Reagents (e.g., Potassium Carbonate, DMF)

The success of the Williamson ether synthesis is highly dependent on the appropriate choice of reagents and reaction conditions. A base is required to deprotonate the hydroxyl group, and a suitable solvent is needed to facilitate the reaction.

Potassium Carbonate (K₂CO₃): This is a moderately strong base, suitable for deprotonating the phenolic hydroxyl group of the quinolinol. Its use is advantageous as it is inexpensive, easy to handle, and the resulting byproducts are generally easy to remove from the reaction mixture.

Dimethylformamide (DMF): DMF is a polar aprotic solvent that is ideal for this type of nucleophilic substitution reaction. It effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving the nucleophile relatively "bare" and highly reactive. This enhances the rate of the reaction.

The reaction is typically carried out by stirring the reactants at a moderately elevated temperature to ensure a reasonable reaction rate until completion.

Table 1: Role of Reagents in the Synthesis of this compound

| Reagent | Chemical Name | Formula | Role in Reaction |

| 4-chloro-2-methylquinolin-6-ol | 4-chloro-2-methylquinolin-6-ol | C₁₀H₈ClNO | Substrate (Nucleophile Precursor) |

| Bromoethane | Bromoethane | C₂H₅Br | Reagent (Ethylating Agent) |

| Potassium Carbonate | Potassium Carbonate | K₂CO₃ | Base (Deprotonating Agent) |

| Dimethylformamide | Dimethylformamide | C₃H₇NO | Solvent |

Optimization and Industrial Scalability of Synthesis Pathways

For any chemical synthesis to be viable on a larger scale, it must be optimized for efficiency, yield, cost-effectiveness, and environmental impact. The synthesis of quinolines is no exception, with significant research dedicated to improving traditional methods. google.com

Process Efficiency and Yield Considerations in Quinoline Synthesis

Modern approaches focus on overcoming these limitations:

Catalysis: The use of catalysts, including acid catalysts, transition metals, and more recently, nanocatalysts, can significantly improve reaction rates and yields under milder conditions. nih.govacgpubs.orgacs.org Nanocatalysts, for instance, are noted for their high surface area and reusability, contributing to greener and more economical processes. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times, often reducing them from hours to minutes, and frequently improving yields compared to conventional heating methods. rsc.org

Solvent Choice: The move towards greener chemistry has prompted the use of less toxic and more environmentally benign solvents, including water or ionic liquids, and in some cases, solvent-free conditions. nih.govresearchgate.net

Table 2: Illustrative Comparison of Conventional vs. Modern Synthetic Conditions

| Parameter | Conventional Method (e.g., Skraup) | Modern Method (e.g., Microwave-Assisted) |

| Reaction Time | Several hours | Minutes |

| Temperature | High (e.g., 150-220°C) du.edu.eg | Often lower, but with rapid heating |

| Reagents | Often stoichiometric, harsh (e.g., conc. H₂SO₄) | Often catalytic, milder conditions |

| Yield | Moderate to low | Often improved |

| Energy Efficiency | Low | High |

Comparative Analysis of Synthetic Protocols for Analogous Compounds

The synthesis of substituted quinolines can be achieved through various established protocols, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Synthesis: This is a direct and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. acgpubs.orgiipseries.org It offers good regioselectivity but is dependent on the availability of the ortho-aminoaryl carbonyl starting materials. du.edu.eg

Skraup Synthesis: One of the oldest methods, it produces quinoline from aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. researchgate.netiipseries.org While versatile for producing unsubstituted quinolines, its harsh conditions and use of toxic reagents make it less favorable for industrial applications. nih.govgoogle.com

Combes Synthesis: This acid-catalyzed reaction of anilines with β-diketones is effective for preparing 2,4-disubstituted quinolines. iipseries.org

Multi-step Syntheses from Simpler Precursors: Analogous compounds are often built in a stepwise fashion. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps. researchgate.netatlantis-press.comatlantis-press.com Similarly, 4-chloro-6,7-dimethoxyquinoline (B44214) can be prepared via a four-step route starting from 3,4-dimethoxy acetophenone, involving nitration, condensation, reductive cyclization, and finally chlorination. google.com This highlights a common industrial strategy where the core ring system is first constructed and then functionalized.

Reactivity and Derivatization Chemistry of 4 Chloro 6 Ethoxy 2 Methylquinoline

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, making it a key site for introducing a wide array of functional groups.

Reaction with Amine Derivatives to Yield N-arylquinolin-4-amines

The C-4 chloro substituent can be readily displaced by various amine derivatives to form N-substituted quinolin-4-amines. This type of reaction is a common strategy in the synthesis of biologically active molecules. For instance, the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines represents a modern approach to synthesizing 4-aminoquinolines. nih.gov This reaction can tolerate a wide range of alkyl and aryl amines, demonstrating the versatility of this position for creating diverse derivatives. nih.gov Copper-catalyzed reactions have also been employed, where 4-haloquinolines react with formamide, serving as an in-situ source of ammonia, to yield 4-aminoquinolines. nih.gov These methods highlight the C-4 position as a prime target for nucleophilic attack by amines, leading to the formation of N-arylquinolin-4-amines.

Formation of 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines via Hydrazino Intermediates

A significant derivatization of 4-chloroquinolines involves their reaction with hydrazine (B178648) hydrate (B1144303). heteroletters.orgmdpi.com This reaction typically proceeds by first displacing the C-4 chlorine with a hydrazino group (-NHNH2). This hydrazino intermediate is then susceptible to cyclization with a 1,3-dicarbonyl compound, such as acetylacetone (B45752), to form a pyrazole (B372694) ring. heteroletters.org This two-step process allows for the construction of a pyrazole moiety at the C-4 position of the quinoline core. heteroletters.orgmdpi.com For example, 4-chloro-2-hydrazino-6-methylpyrimidine has been shown to react with acetylacetone to yield the corresponding pyrazole derivative. heteroletters.org While this specific example is on a pyrimidine (B1678525) core, the principle is transferable to the 4-chloroquinoline (B167314) system, where the initial formation of a 4-hydrazinoquinoline (B99260) is the key intermediate step. The reaction of a 4-chloroquinoline with hydrazine hydrate can lead to the formation of a 4-hydrazinoquinoline, which can then be further reacted to form heterocyclic systems like pyrazoles. researchgate.net

Modifications and Functionalizations at the C-6 Ethoxy Group

The C-6 position of the quinoline ring, occupied by an ethoxy group, offers another site for chemical modification, influencing the molecule's properties and potential applications.

Role of C-6 as a Promising Attachment Point for Functional Groups

The C-6 position is recognized as a valuable point for attaching various functional groups to the quinoline scaffold. mdpi.comnih.gov In the context of drug design, particularly for targeted drug delivery, the C-6 position has been explored for the attachment of larger moieties like carbohydrates. mdpi.comnih.govresearchgate.net This strategy is based on the observation that for certain biological interactions, such as with glucose transporters, the group at the C-6 position of a sugar is less critical for binding, making it an ideal point of attachment for a drug molecule without significantly disrupting its interaction with the transporter. researchgate.net This concept of using the C-6 position as an anchor can be extended to the C-6 ethoxy group on the quinoline, which could potentially be dealkylated to a hydroxyl group, providing a reactive handle for further functionalization.

Structure-Reactivity Relationships Influenced by C-6 Substituents in Quinoline Derivatives

The nature of the substituent at the C-6 position can significantly influence the reactivity of the entire quinoline molecule. Electron-donating groups, such as the ethoxy group, can affect the electron density of the quinoline ring system, thereby modulating the reactivity of other positions. For example, in the context of C2-alkenylation of quinoline N-oxides, the presence of electron-donating methyl groups at the C-6 position has been shown to yield good results. mdpi.com Conversely, in other reactions, such as the cyclization of 2-methylquinolines with 2-styrylanilines, electron-withdrawing groups on the quinoline ring tend to give higher yields than electron-donating groups like a methoxy (B1213986) group. nih.govacs.org This indicates a delicate interplay between the electronic nature of the C-6 substituent and the specific reaction conditions, which can either enhance or diminish the reactivity of other sites on the quinoline core.

Transformations Involving the C-2 Methyl Group and Quinoline Ring System

The methyl group at the C-2 position is not merely a passive substituent; its protons are acidic and can participate in a variety of chemical transformations.

Oxidation Reactions to Form Carboxylic Acid Derivatives

The 2-methyl group on the quinoline ring is susceptible to oxidation to a carboxylic acid functional group. This transformation is a common strategy for synthesizing quinoline-2-carboxylic acids, which are valuable precursors in organic synthesis.

A powerful and frequently used oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com The reaction typically involves treating the methylquinoline substrate with KMnO₄, often under heated and alkaline conditions. youtube.com The vigorous nature of this oxidation cleaves the alkyl C-H bonds at the benzylic-like position, converting the methyl group into a carboxylate, which is then protonated upon acidic workup to yield the carboxylic acid. masterorganicchemistry.com For 4-chloro-6-ethoxy-2-methylquinoline, this reaction would yield 4-chloro-6-ethoxyquinoline-2-carboxylic acid .

While effective, traditional oxidizing agents like permanganate can sometimes lead to poor yields or side reactions. tandfonline.com An alternative method utilizes nickel peroxide in an aqueous base at room temperature, which has been shown to convert 2-methylquinoline-3-carboxylic acid to quinoline-2,3-dicarboxylic acid in high yield. tandfonline.com Other modern, metal-free oxidation methods have also been developed, for instance, using hypervalent iodine(III) reagents to selectively oxidize 4-methylquinolines to quinoline-4-carbaldehydes, highlighting the ongoing development of milder and more selective oxidation protocols. researchgate.net

The general transformation is depicted below:

Figure 1: Oxidation of this compound to 4-chloro-6-ethoxyquinoline-2-carboxylic acid.

Cycloaddition Reactions for Fused Heterocycle Formation

Cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful tool for constructing complex polycyclic systems in a single step. nih.govyoutube.com The quinoline ring, or derivatives thereof, can participate in these reactions as either the diene or the dienophile component to form fused heterocyclic structures.

One relevant strategy is the aza-Diels-Alder (or Povarov) reaction, which can be used to synthesize quinoline structures themselves. rsc.orgescholarship.org This reaction involves an aryl imine (the diene component) reacting with an activated alkene or alkyne (the dienophile) in the presence of a Lewis acid catalyst. rsc.org While this is typically used to construct the quinoline ring, the underlying principle of cycloaddition can be extended.

More directly, quinoline derivatives can be made to react with dienophiles. For instance, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. acs.org Specially activated quinoline intermediates, like in-situ generated aza-o-quinone methides, can act as aza-dienes, reacting with enaminones to produce functionalized quinoline derivatives. acs.org These reactions provide a pathway to 3-aroyl quinolines, which can be further cyclized to form complex structures like indeno[1,2-b]quinolinones. acs.org

These reactions are highly dependent on the specific substrates and catalysts used, but they offer a sophisticated route to novel, fused polycyclic systems based on the quinoline framework. researchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) with Related Quinoline Halides

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to displacement and is an ideal handle for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a halo-quinoline with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is exceptionally versatile for creating new C-C bonds. For a substrate like this compound, reacting it with an arylboronic acid (Ar-B(OH)₂) would yield a 4-aryl-6-ethoxy-2-methylquinoline .

The general catalytic cycle for Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the quinoline. nih.gov

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. youtube.com

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used, often with bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or dioxane. nih.govyoutube.comresearchgate.net The high reactivity of the C-Cl bond in 4-chloroquinolines makes them excellent substrates for these transformations. nih.govnih.gov

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Arylquinoline |

| Suzuki-Miyaura | Alkenylboronic Acid | PdCl₂(dppf) / Cs₂CO₃ | 4-Alkenylquinoline |

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | 4-Alkenylquinoline |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 4-Aminoquinoline |

This reactivity allows for the introduction of a vast array of substituents at the C4 position, making metal-catalyzed cross-coupling a cornerstone for the derivatization of 4-haloquinolines.

Role of 4 Chloro 6 Ethoxy 2 Methylquinoline As a Synthetic Intermediate and Chemical Scaffold

Building Block for Complex Quinoline (B57606) Molecules

The primary utility of 4-Chloro-6-ethoxy-2-methylquinoline in synthesis lies in the reactivity of its C4-chloro substituent. The chlorine atom is a good leaving group, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups, enabling the construction of complex molecular architectures built upon the quinoline core.

This reactivity is a cornerstone for creating intricate molecules with specific biological activities. For instance, the quinoline framework is a key element in numerous natural and synthetic compounds that exhibit a wide range of biological effects. researchgate.net One specific example is the synthesis of 4-[4-(2-chlorobenzyloxy)aniline]-6-ethoxy-2-methylquinoline, an antiviral quinoline derivative. researchgate.net In this synthesis, the 4-chloro position of the parent quinoline scaffold is targeted for substitution with an aniline (B41778) derivative to create the final, more complex product.

The general reaction scheme involves the displacement of the chloride by a nucleophile (Nu), as shown in the table below. This fundamental transformation is widely exploited to create diverse derivatives.

Table 1: General Nucleophilic Substitution Reaction

| Reactant | Reagent | Product |

| This compound | Nucleophile (e.g., amine, thiol, alcohol) | 4-Substituted-6-ethoxy-2-methylquinoline |

This approach is not limited to simple substitutions. The introduced functional group can possess further reactivity, allowing for multi-step syntheses that build significant molecular complexity from the initial quinoline scaffold. For example, studies on the related compound 4-chloro-8-methylquinolin-2(1H)-one have demonstrated its conversion into various 4-substituted derivatives, including 4-sulfanyl, 4-hydrazino, and 4-amino compounds, which are themselves useful for further synthetic elaboration. mdpi.com

Contribution to the Development of Quinoline Derivative Libraries for Chemical Biology Studies

The creation of compound libraries—large, organized collections of distinct but structurally related molecules—is a fundamental strategy in modern drug discovery and chemical biology. These libraries are screened against biological targets to identify "hit" compounds with desired activities. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets. mdpi.comnih.gov

This compound and similar reactive quinoline intermediates are ideal starting points for constructing such libraries. Its capacity for facile diversification at the 4-position allows chemists to rapidly generate a multitude of analogs, each with a unique substituent. This systematic variation of a specific part of the molecule helps in establishing structure-activity relationships (SAR), which are crucial for optimizing a lead compound into a viable drug candidate. nih.gov The availability of this compound to early discovery researchers as part of unique chemical collections underscores its role in exploratory research and library development. sigmaaldrich.com

The development of quinoline-based libraries has led to the discovery of compounds with a wide array of therapeutic applications.

Table 2: Examples of Bioactive Quinoline Scaffolds

| Quinoline Derivative Class | Therapeutic Application |

| 4-Aminoquinolines | Antimalarial, Anticancer |

| 2-Phenylamino-4-phenoxyquinolines | Anti-HIV nih.gov |

| 4-Hydroxy-2-quinolones | Antibacterial, Anticancer mdpi.com |

| 2-(Quinolin-4-yloxy)acetamides | Antimycobacterial nih.gov |

The synthesis of these libraries often relies on robust and high-throughput chemical methods, where a common intermediate like this compound is reacted with a panel of diverse building blocks to produce the final library of compounds for screening.

Design Principles for Scaffold Functionalization in Quinoline Chemistry

The functionalization of the this compound scaffold is guided by established principles of chemical reactivity and strategic molecular design. The central principle is the exploitation of the 4-chloro group as a handle for nucleophilic substitution. mdpi.com

Key Design Principles:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position (para to the nitrogen) toward attack by nucleophiles. This makes the displacement of the chlorine atom a highly favorable and predictable reaction. A wide range of nucleophiles can be employed to introduce new functionalities.

Table 3: Functionalization of the 4-Chloro Position via SNAr

| Nucleophile | Introduced Functional Group |

| Amines (R-NH₂) | Amino group (-NHR) |

| Thiols (R-SH) | Thioether group (-SR) |

| Alcohols/Phenols (R-OH) | Ether/Arylether group (-OR) |

| Azide (N₃⁻) | Azido group (-N₃) |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazino group (-NHNH₂) |

Scaffold Hopping: This is an advanced design strategy used in drug discovery to identify novel molecular backbones with similar biological activity to a known active compound. nih.govnih.gov A functionalized quinoline derived from this compound could serve as a starting point for scaffold hopping. For example, the quinoline core could be chemically transformed into other heterocyclic systems, such as pyrimidines or imidazopyridines, while attempting to retain the key pharmacophoric features required for biological activity. nih.govresearchgate.net This allows for the exploration of new chemical space and the potential to circumvent issues like poor physicochemical properties or patent limitations associated with the original scaffold.

By applying these principles, chemists can rationally design and synthesize new quinoline derivatives with tailored properties for specific applications in chemical biology and medicinal research.

Spectroscopic Characterization in the Context of Synthetic Transformations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Chloro-6-ethoxy-2-methylquinoline in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, confirming the successful incorporation of all constituent parts and their specific connectivity.

Proton NMR (¹H NMR) spectroscopy is instrumental in verifying the identity of this compound and monitoring its formation. In a typical synthesis, such as the chlorination of 6-ethoxy-2-methylquinolin-4-ol (B94252), the disappearance of the broad signal corresponding to the hydroxyl (-OH) proton and the shifts in the aromatic protons' signals would indicate the reaction's progression.

The expected ¹H NMR spectrum of the final product would display a unique set of signals confirming its structure. Based on analogous structures like 6-ethoxyquinaldine and other substituted quinolines, the predicted chemical shifts (δ) in a solvent like CDCl₃ are as follows: A sharp singlet for the methyl group (C2-CH₃) would likely appear in the upfield region, around δ 2.5-2.7 ppm. bldpharm.com The ethoxy group at the C6 position would be identified by a characteristic triplet from its methyl protons (-OCH₂CH ₃) at approximately δ 1.4-1.6 ppm and a quartet from the methylene (B1212753) protons (-OCH ₂CH₃) around δ 4.0-4.2 ppm. chemicalbook.com

The protons on the quinoline (B57606) core would resonate in the downfield aromatic region (δ 7.0-8.5 ppm). Specifically, the proton at C3 would likely show a singlet, while the protons at C5, C7, and C8 would exhibit a more complex pattern of doublets and doublets of doublets, characteristic of substituted quinoline systems. youtube.com The successful synthesis is confirmed by the presence of all these signals in the correct integration ratios.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-CH ₃ | 2.5 - 2.7 | Singlet |

| C6-O-CH₂-CH ₃ | 1.4 - 1.6 | Triplet |

| C6-O-CH ₂-CH₃ | 4.0 - 4.2 | Quartet |

| Aromatic C-H | 7.0 - 8.5 | Multiplets, Doublets, Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule, thereby confirming the molecular formula C₁₂H₁₂ClNO.

Analysis of related compounds such as 4-chloro-2-methylquinoline (B1666326) and 6-ethoxyquinaldine allows for the prediction of chemical shift regions for the target molecule. chemicalbook.comnih.gov The methyl carbon of the C2-CH₃ group is expected to appear at the most upfield position, typically around δ 20-25 ppm. The ethoxy group carbons would be found at approximately δ 14-15 ppm for the terminal methyl carbon (-OCH₂C H₃) and around δ 64-65 ppm for the methylene carbon (-OC H₂CH₃). chemicalbook.com The remaining nine signals in the downfield region (δ 100-160 ppm) would correspond to the carbons of the quinoline ring system, with their exact positions influenced by the chloro and ethoxy substituents. The presence of these 12 signals provides unequivocal evidence of the complete carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-C H₃ | 20 - 25 |

| C6-O-CH₂-C H₃ | 14 - 15 |

| C6-O-C H₂-CH₃ | 64 - 65 |

| Aromatic & Heterocyclic C | 100 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and providing structural information through its fragmentation pattern. The compound has a molecular weight of 221.68 g/mol . sigmaaldrich.comdtic.mil

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be observed. For this compound, the [M+H]⁺ ion is predicted at an m/z (mass-to-charge ratio) of 222.068. uni.lu A key feature confirming the presence of a single chlorine atom is the isotopic pattern of the molecular ion peak. There will be a second peak, known as the M+2 peak, at m/z 224, with an intensity that is approximately one-third of the main molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. miamioh.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for related alkoxy-substituted quinolines involve the loss of the alkyl group or parts of it. cdnsciencepub.com For this compound, expected fragmentation could include:

Loss of an ethyl radical (•C₂H₅) from the ethoxy group, resulting in a fragment ion at m/z 192.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment at m/z 193.

Subsequent loss of a carbonyl group (CO) from these fragments.

Analysis of these fragments helps to piece together the molecular structure and confirm the presence and location of the ethoxy substituent.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 221 / 223 | Molecular ion with characteristic 3:1 isotopic pattern for Cl. |

| [M+H]⁺ | 222 / 224 | Protonated molecule with characteristic 3:1 isotopic pattern for Cl. |

| [M-C₂H₅]⁺ | 192 | Loss of ethyl radical from the ethoxy group. |

| [M-C₂H₄]⁺ | 193 | Loss of ethylene from the ethoxy group. |

Infrared (IR) Spectroscopy for Functional Group Identification in Related Syntheses

The IR spectrum of this compound is expected to show several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups would be observed just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

Aromatic Ring Stretching: C=C and C=N bond stretching within the quinoline ring system would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong, characteristic absorption band for the aryl-alkyl ether (Ar-O-CH₂) linkage would be present in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Aromatic C=C, C=N | Stretching | 1450 - 1650 |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretching | 1200 - 1275 |

| Aryl-Alkyl Ether (C-O) | Symmetric Stretching | 1020 - 1075 |

| C-Cl | Stretching | 700 - 850 |

Theoretical and Computational Investigations on Quinoline Derivatives

Mechanistic Studies of Quinoline (B57606) Cyclization and Functionalization Reactions

The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with several named reactions developed to construct this bicyclic system. Mechanistic studies of these reactions, often aided by computational methods, are crucial for optimizing reaction conditions and predicting regioselectivity.

One of the most common methods for synthesizing 2,4-disubstituted quinolines is the Combes synthesis . This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. For a compound like 4-Chloro-6-ethoxy-2-methylquinoline, the precursors would theoretically be p-ethoxyaniline and acetylacetone (B45752). The mechanism proceeds through several key steps:

Enamine Formation : The aniline attacks one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine intermediate.

Cyclization : Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the protonated ketone.

Dehydration : The resulting cyclic intermediate is then dehydrated to form the final aromatic quinoline ring.

Kinetic studies on the Combes reaction have shown it to be first-order in both the aniline and the diketone, with the rate-determining step being the annulation (cyclization) phase. researchgate.net

Another relevant synthetic pathway is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method is highly efficient for producing functionalized quinolines.

Beyond the initial synthesis, the functionalization of the quinoline scaffold is critical for tuning its properties. Direct C-H functionalization has emerged as a powerful strategy to modify the quinoline ring with high atom economy. nih.gov Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to understand the regioselectivity of these reactions. For instance, palladium-catalyzed C-H activation often occurs via an inner-sphere concerted metalation-deprotonation (CMD) pathway. nih.gov The position of functionalization (e.g., at C2, C5, or C8) is heavily influenced by the directing group, solvent, and ligands used in the reaction.

| Reaction Type | Key Intermediates | Rate-Determining Step | Ref. |

| Combes Synthesis | Enamine, Protonated cyclic alcohol | Annulation (Cyclization) | researchgate.net |

| Friedländer Annulation | Schiff base, Enamine | Condensation or Cyclization | |

| Pd-Catalyzed C-H Arylation | Palladacycle | Oxidative Addition/Reductive Elimination | nih.gov |

Computational Modeling in the Design of Quinoline Scaffolds

Computational modeling is an indispensable tool in modern drug discovery and materials science for designing novel quinoline scaffolds with desired properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and DFT calculations are routinely used.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of quinoline derivatives with their biological activity. researchgate.net Both 2D and 3D-QSAR models have been successfully used to design potent antimalarial quinolines. mdpi.com These models identify key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that are critical for activity. For example, a CoMSIA (Comparative Molecular Similarity Indices Analysis) model for antimalarial quinolines revealed that a halogen atom at position 7 of the quinoline core favors inhibitory activity, while hydrophilic substituents at position 4 are also beneficial. mdpi.com

Molecular Docking simulations are used to predict the binding orientation and affinity of quinoline derivatives within the active site of a biological target, such as an enzyme or receptor. researchgate.net This approach was used to identify novel quinoline derivatives as inhibitors of the GLI1 protein, which is implicated in some cancers. nih.gov Docking studies revealed that the quinoline nitrogen atom often acts as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target's binding pocket. nih.gov

Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of quinoline derivatives, which govern their reactivity. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic functionalization strategies.

| Computational Method | Application | Key Insights | Ref. |

| QSAR | Predicting biological activity (e.g., antimalarial) | Identifies key structural features for potency | researchgate.netmdpi.com |

| Molecular Docking | Predicting protein-ligand binding modes | Elucidates binding interactions and guides scaffold design | researchgate.netnih.gov |

| DFT | Calculating electronic properties | Predicts chemical reactivity and stability (HOMO-LUMO gap) | researchgate.netnih.gov |

Structure-Reactivity Relationship (SAR) Insights Derived from Structural Modifications of the Quinoline Core

The biological activity and chemical reactivity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline core. SAR studies systematically explore these effects by synthesizing and evaluating series of analogues.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of antimalarial agents. nih.gov The SAR of 4-aminoquinolines, the class to which the well-known drug chloroquine belongs, is well-established.

Position 4 : The substituent at the 4-position is critical. In many biologically active quinolines, this position is substituted with an amino group linked to a flexible side chain. The presence of the chlorine atom at C4 in this compound makes it a key intermediate for nucleophilic substitution reactions, allowing for the introduction of various side chains. nih.gov

Position 2 : The methyl group at the C2 position can influence the molecule's steric profile and metabolic stability. In some contexts, bulky substituents at this position can hinder binding to a biological target, while in others they can enhance selectivity.

Benzene (B151609) Ring Substituents (Positions 5, 6, 7, 8) : Substituents on the benzo portion of the quinoline ring significantly modulate the electronic properties and lipophilicity of the molecule.

An ethoxy group at C6 , as in the title compound, is an electron-donating group. Such groups can influence the pKa of the quinoline nitrogen and affect how the molecule is metabolized.

A halogen (e.g., chlorine) at C7 is a common feature in many potent antimalarial quinolines (like chloroquine) and is known to enhance activity. mdpi.com This is often attributed to its electron-withdrawing nature and its ability to influence drug accumulation in the parasite's food vacuole.

SAR studies have shown that combining specific pharmacophores through molecular hybridization can lead to compounds with enhanced activity. nih.gov For example, linking the quinoline core to other heterocyclic systems like isatin or chalcone has produced hybrid molecules with promising antibacterial or antimalarial properties. mdpi.com The nature and length of the linker connecting the two moieties are often critical for optimal activity. nih.gov

| Position on Quinoline Core | Typical Substituent Effect on Biological Activity |

| 2-position | Influences steric interactions and metabolic stability. |

| 4-position | Critical for activity; often a site for attaching side chains via nucleophilic substitution of a chloro group. |

| 6-position | Electron-donating groups (e.g., ethoxy) can modulate electronic properties and lipophilicity. |

| 7-position | Electron-withdrawing groups (e.g., chlorine) often enhance antimalarial activity. |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Chloro-6-ethoxy-2-methylquinoline?

- Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives. Key parameters include:

-

Reaction Temperature : 80–120°C (heterocyclization step) .

-

Catalysts : Use of triethylamine or phosphorus oxychloride (POCl₃) for chlorination .

-

Solvent System : Ethanol or DMF for solubility and reaction efficiency .

-

Yield Optimization : Purification via recrystallization (petroleum ether/ethyl acetate mixtures) improves purity to >95% .

Synthetic Route Key Reagents Yield Reference Vilsmeier-Haack reaction POCl₃, DMF 65–75% Friedländer condensation Ethyl acetoacetate, HCl 50–60%

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and ethoxy groups) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 235.6) .

Q. What are the standard protocols for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .

- Anticancer Screening : MTT assays using HeLa or MCF-7 cell lines (IC₅₀ values typically 10–50 µM) .

- Target Identification : Molecular docking studies with DNA gyrase or topoisomerase II .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline core be achieved?

- Methodological Answer :

- Electrophilic Substitution : Chlorine at position 4 directs electrophiles to positions 6 or 8 .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts) modify position 2 .

- Ethoxy Group Reactivity : Alkoxy groups at position 6 undergo nucleophilic displacement with amines or thiols .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from:

- Solubility Issues : Use DMSO/PBS mixtures to avoid aggregation artifacts .

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) .

- Metabolic Stability : Evaluate hepatic microsome stability (e.g., rat liver microsomes, t₁/₂ > 30 min) .

Q. What computational strategies predict reactivity or binding modes?

- Methodological Answer :

- DFT Calculations : Optimize transition states for substitution reactions (e.g., B3LYP/6-31G*) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers for membrane permeability .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for ethoxy groups) .

Q. How to investigate degradation pathways under physiological conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor pH-dependent degradation (e.g., rapid cleavage in acidic conditions) .

- Oxidative Stability : Use H₂O₂ or cytochrome P450 enzymes to identify metabolites (LC-MS/MS) .

- Photodegradation : UV-Vis spectroscopy under simulated sunlight (λ = 254 nm) .

Q. What are its applications in designing metal-organic frameworks (MOFs)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。